(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
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Overview
Description
The compound contains an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring. This group is known to be part of many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoindole group, possibly through a condensation reaction of an appropriate aniline and alpha-keto acid . The triazole group could be introduced through a click reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoindole and triazole rings, along with the thioacetate group. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoindole and triazole groups. The isoindole group, for example, might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups. For example, the presence of the polar triazole and thioacetate groups might increase the compound’s solubility in polar solvents .Scientific Research Applications
Novel Synthetic Methodologies
Synthesis of Novel Tricyclic Isoindole Derivatives : The preparation of novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles from the thermolysis of certain carboxylic acids showcases a pathway to complex isoindole frameworks, significant for pharmaceutical development. This method could be relevant for the synthesis or modification of compounds like "(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate" (Melo et al., 2003).
Catalytic Hydrogenation of Dihydrooxazines : Research on the hydrogenation of dihydrooxazines to produce various derivatives highlights the potential for generating functionalized compounds, which might be applicable for modifying the structural components of "(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate" for specific applications (Sukhorukov et al., 2008).
Biological Activities
Antimicrobial Activity of Isochroman-Triazoles and Thiadiazole Hybrids : The synthesis and evaluation of isochroman-triazole and thiadiazole conjugates demonstrate moderate to good antimicrobial activities. This finding suggests the potential for derivatives of "(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate" to serve as lead compounds in antimicrobial drug development (Saeed & Mumtaz, 2017).
Electrochemical Behavior of Thiotriazoles : An electrochemical study of thiotriazoles in aqueous-alcoholic media has provided insights into their oxidation processes, which could inform the design of electrochemical sensors or probes based on "(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate" derivatives for biochemical applications (Fotouhi et al., 2002).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S/c1-8-15-14(17-16-8)23-6-11(19)22-7-18-12(20)9-4-2-3-5-10(9)13(18)21/h2-5H,6-7H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKSWJXKCSXRAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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